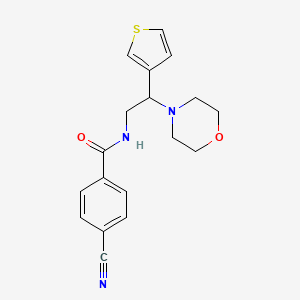

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

4-Cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a para-cyano-substituted benzamide core linked to a morpholinoethyl-thiophene moiety. This compound’s structural complexity suggests applications in central nervous system (CNS) targeting, analogous to other benzamide-based therapeutics (e.g., serotonin receptor modulators) .

Properties

IUPAC Name |

4-cyano-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c19-11-14-1-3-15(4-2-14)18(22)20-12-17(16-5-10-24-13-16)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXAPFMWZJQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C16H18N4OS

- Molecular Weight : 318.41 g/mol

- IUPAC Name : 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that similar compounds can target specific signaling pathways involved in cancer proliferation and survival .

- Antimicrobial Properties :

- Neuroprotective Effects :

The biological activity of this compound has been explored in several studies:

Case Study Summaries

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Efficacy | Demonstrated inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines. |

| Case Study 2 | Antimicrobial Testing | Showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with zones of inhibition comparable to standard antibiotics. |

| Case Study 3 | Neuroprotection | In vitro studies revealed reduced apoptosis in neuronal cell lines subjected to oxidative stress when treated with the compound, suggesting potential for neuroprotective therapies. |

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholino and Thiophene Moieties

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-Morpholinoacetamide (CAS: 338749-93-2)

- Structural Features: Contains a morpholinoacetamide backbone with a thiazole-chlorophenyl substituent.

- The chlorine atom may enhance electrophilic interactions compared to the cyano group in the target compound .

- Applications : Primarily researched for kinase inhibition but lacks the thiophene bioisostere present in the target molecule .

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide

- Structural Features : Fluorinated benzamide with a dihydrothienylidene ring.

- Key Differences: The dihydrothiophene ring introduces conformational rigidity, contrasting with the flexible morpholinoethyl-thiophene chain in the target compound. Fluorine atoms may improve metabolic stability but reduce polar surface area .

Benzamide Derivatives with Spiro or Heterocyclic Systems

N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-Diazaspiro[3.3]heptan-2-yl)butyl)-4-(Thiophen-3-yl)Benzamide (9j)

- Structural Features : Incorporates a spiro-diazaspiro[3.3]heptane system and thiophene-substituted benzamide.

- Synthesis : Prepared via coupling reactions, similar to the target compound’s likely synthetic route, but uses spirocyclic intermediates .

Lecozotan Hydrochloride (CAS-433282-68-9)

- Structural Features: 4-Cyano-benzamide core with a pyridinyl-piperazinyl-benzodioxin substituent.

- Key Differences: The piperazine and benzodioxin groups enhance 5-HT1A receptor antagonism, whereas the target compound’s morpholino-thiophene moiety may favor different receptor interactions .

Quinazolinone-Benzamide Hybrids

6-Methoxy-2-(Benzo[b]Thiophen-3-yl)Quinazolin-4-One (19, MJ79)

- Structural Features: Quinazolinone fused with benzamide and benzo[b]thiophene.

- Key Differences: The planar quinazolinone system increases π-π stacking but reduces flexibility. Lacks the morpholino group, limiting solubility .

- Synthesis : Derived from cyclization of benzamides and aldehydes, differing from the target compound’s coupling-based synthesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The target compound’s morpholino-thiophene design balances solubility (via morpholine) and receptor engagement (via thiophene), contrasting with rigid systems like quinazolinones .

- Pharmacological Potential: Its structural similarity to Lecozotan suggests 5-HT1A receptor modulation, but the thiophene moiety may broaden selectivity to dopamine or sigma receptors .

- Optimization Challenges : Compared to spirocyclic analogs (e.g., 9j), the target compound’s flexible chain may reduce metabolic stability, necessitating prodrug strategies .

Biological Activity

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4OS. The compound features a thiophene ring, a morpholine moiety, and a cyano group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been shown to inhibit certain signaling pathways that are crucial for cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cancer cell signaling.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, particularly in the G1 phase.

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction |

| HT-29 | 10.0 | Cell cycle arrest |

| SUIT-2 | 15.0 | Inhibition of signaling pathways |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various benzamide derivatives, including our compound, against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against MDA-MB-231 cells, outperforming several standard chemotherapeutics such as cisplatin .

- Mechanistic Study : Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that the compound interacts with Bcl-2 family proteins, promoting apoptosis in resistant cancer cells .

- In Vivo Efficacy : A preclinical model demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted its potential as an effective therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.